molecular formula C8H14N2O B1438706 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one CAS No. 1154259-94-5

1-(4-Aminopiperidin-1-yl)prop-2-en-1-one

Cat. No.: B1438706
CAS No.: 1154259-94-5
M. Wt: 154.21 g/mol
InChI Key: LVDSNOXLHFQPQC-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C8H14N2O. It is a derivative of piperidine, featuring an amino group attached to the piperidine ring and a propenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one can be synthesized through a multi-step process. One common method involves the reaction of 4-aminopiperidine with acryloyl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the propenone moiety can participate in covalent bonding or non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(4-Methylpiperidin-1-yl)prop-2-en-1-one
  • 1-(4-Hydroxypiperidin-1-yl)prop-2-en-1-one
  • 1-(4-Chloropiperidin-1-yl)prop-2-en-1-one

Uniqueness: 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one is unique due to the presence of the amino group, which imparts distinct reactivity and biological activity compared to its analogs. The amino group enhances its ability to form hydrogen bonds and participate in nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-2-8(11)10-5-3-7(9)4-6-10/h2,7H,1,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDSNOXLHFQPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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